2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester
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Overview
Description
2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of the compound 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound this compound affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetics of this compound involve its susceptibility to hydrolysis . The rate of this reaction is influenced by the pH and is considerably accelerated at physiological pH . This property impacts the bioavailability of the compound in biological systems .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the formation of carbon-carbon bonds, this compound plays a crucial role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of this compound is considerably accelerated at physiological pH , which can impact its stability and efficacy in biological systems .
Biochemical Analysis
Biochemical Properties
The 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester plays a significant role in the Suzuki–Miyaura coupling reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s properties have been tailored for application under specific SM coupling conditions .
Cellular Effects
Its hydrolysis is dependent on the substituents in the aromatic ring and the pH, which can influence the rate of the reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium .
Temporal Effects in Laboratory Settings
The rate of its hydrolysis can be considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-5-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 2-Chloro-5-(morpholinomethyl)phenylboronic acid.
Reduction: 2-Chloro-5-(morpholinomethyl)phenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-Methoxyphenylboronic acid, pinacol ester
- 2-Chlorophenylboronic acid, pinacol ester
Comparison: 2-Chloro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the morpholinomethyl group, which can enhance its reactivity and selectivity in certain reactions. Compared to other boronic esters, it offers distinct advantages in terms of stability and functional group compatibility.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique properties and versatile applications make it a valuable compound in modern chemistry.
Properties
IUPAC Name |
4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHRRPPVKXGTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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